Compound Description: This compound is a hexahydro-7H-pyrano[2,3-c]pyridazine derivative synthesized via a Diels-Alder reaction. The research paper focuses on its synthesis and confirmation of its structure through X-ray crystallography. []
Relevance: This compound shares the 1-phenyl-1H-tetrazol-5-yl moiety with the target compound (2,3-dichlorobenzyl)methyl[methyl]amine. The presence of this common substructure suggests potential similarities in chemical reactivity or biological activity. [] ()
Compound Description: This compound is a macrocyclic FXIa inhibitor designed for oral bioavailability. The research paper describes the optimization process of this imidazole-based macrocyclic series, focusing on modifications to improve FXIa binding affinity and oral exposure. []
Relevance: This compound, like the target compound (2,3-dichlorobenzyl)methyl[methyl]amine, features a tetrazole ring directly attached to a phenyl ring. Although the position of the tetrazole attachment differs (1-yl vs 5-yl) and the overall structures are distinct, this shared feature suggests potential similarities in their interactions with biological targets. [] ()
Compound Description: Valsartan is a well-known angiotensin II receptor antagonist used for the treatment of hypertension. The research paper discusses new crystalline forms of Valsartan, including their preparation methods, pharmaceutical compositions, and medical uses. []
Relevance: This compound, like (2,3-dichlorobenzyl)methyl[methyl]amine, features a 1H-tetrazol-5-yl group attached to a biphenyl system. Although the exact structures and substituents differ, this common structural motif suggests potential similarities in their pharmacological activity, particularly their interaction with angiotensin receptors. [] ()
Compound Description: This research paper describes the synthesis and antibacterial activity of various 7 β-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonylamino]acetamido]-7 α-formamidocephalosporin derivatives with different substituents at the C-3 position of the cephalosporin nucleus. The paper highlights the enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, for analogues with a 3,4-dihydroxyphenyl group at the C-7 position and specific substituents at the C-3 position. []
Relevance: While not directly sharing the core structure of (2,3-dichlorobenzyl)methyl[methyl]amine, this research explores the importance of specific aryl substitutions on the biological activity of cephalosporins. This emphasizes the potential impact of the 2,3-dichlorobenzyl and 2-methylphenyl substituents on the activity of the target compound. [] ()
Compound Description: This compound is an imidazo[4,5-b]pyridine derivative exhibiting dual activity as an angiotensin II type 1 receptor antagonist and a partial peroxisome proliferator-activated receptor-γ (PPARγ) agonist. []
Relevance: This compound shares the 1H-tetrazol-5-yl moiety attached to a phenyl ring with (2,3-dichlorobenzyl)methyl[methyl]amine. Additionally, it demonstrates the potential for compounds with similar structural features to interact with both angiotensin receptors and PPARγ. [] ()
Compound Description: L-365,260 is a potent and selective cholecystokinin B (CCK-B) receptor antagonist. Research utilizing this compound focuses on its role in pain perception and interaction with opioid peptides. [, , , ]
Relevance: This research, while not directly involving (2,3-dichlorobenzyl)methyl[methyl]amine, highlights the pharmacological potential of compounds targeting CCK receptors. The target compound, containing a phenyl and methylphenyl moiety, could potentially exhibit some affinity for CCK receptors, warranting further investigation into its pharmacological profile. [, , , ] (, , , )
1-(3-Nitropyridin-4-yl)-1H-tetrazol-5(4H)-one and 1-(5-Nitropyridin-2-yl)-1H-tetrazol-5(4H)-one
Compound Description: These compounds are tetrazolinones synthesized through 1,3-dipolar cycloaddition reactions between nitropyridyl isocyanates and trimethylsilylazide. The research highlights the reactivity of nitropyridyl isocyanates in cycloaddition reactions, demonstrating their ability to form various heterocyclic compounds. []
Relevance: These compounds share the tetrazolinone core structure with the target compound (2,3-dichlorobenzyl)methyl[methyl]amine, although the latter has a substituent at the N-1 position instead of a carbonyl group at the C-5 position. This structural similarity suggests potential commonalities in their chemical properties and reactivity. [] ()
1-(2-Methylphenyl)-4-butyl-1,3-dihydro-3-[[6-[2-(1H-tetrazol-5-yl)phenyl]-3-pyridinyl]methyl]-2H-imidazol-2-one (SC-54628) and its 1-(2,6-dimethylphenyl)-2H-imidazol-2-one derivative (SC-54629)
Compound Description: These are potent angiotensin II type 1 (AT1) receptor antagonists. SC-54628 exhibits surmountable antagonism, while SC-54629 displays insurmountable antagonism of angiotensin II-induced contraction in rabbit vascular smooth muscle. []
Relevance: Both compounds highlight the importance of the 1H-tetrazol-5-yl group linked to a phenyl ring for potent AT1 receptor antagonism, a structural feature shared with (2,3-dichlorobenzyl)methyl[methyl]amine. The research also emphasizes the influence of subtle structural variations, such as the additional methyl group in the 1-(2,6-dimethylphenyl) derivative SC-54629, on the nature of the antagonist binding to the receptor (surmountable vs insurmountable). [] ()
Compound Description: TS-941 is a potent, competitive, and selective cholecystokinin type A (CCK-A) receptor antagonist. The research paper investigates its pharmacological profile in isolated rat pancreatic acini, highlighting its inhibitory effects on CCK-8-stimulated amylase release. []
Relevance: Although the core structure of TS-941 differs from (2,3-dichlorobenzyl)methyl[methyl]amine, it exemplifies the pharmacological significance of the 1H-tetrazol-5-yl group, which is a common structural element in both compounds. [] ()
This list provides a comprehensive overview of the structurally-related compounds to (2,3-dichlorobenzyl)methyl[methyl]amine, highlighting their roles, activities, and relevance to the target compound. The common structural features and pharmacological targets suggest potential similarities in their chemical and biological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.